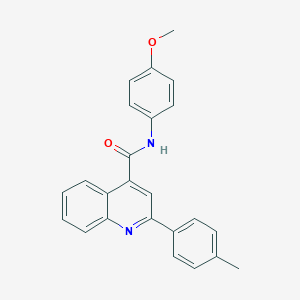![molecular formula C21H18N2O4 B340944 6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B340944.png)
6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyanophenoxy group, an anilino group, and a cyclohexene carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-cyanophenol with aniline to form 4-(4-cyanophenoxy)aniline. This intermediate is then reacted with cyclohexene-1-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, apoptosis, or differentiation. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-{[4-(4-Methoxyphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 6-{[4-(4-Chlorophenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 6-{[4-(4-Nitrophenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
Uniqueness
What sets 6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid apart from similar compounds is the presence of the cyanophenoxy group, which imparts unique electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C21H18N2O4 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
6-[[4-(4-cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H18N2O4/c22-13-14-5-9-16(10-6-14)27-17-11-7-15(8-12-17)23-20(24)18-3-1-2-4-19(18)21(25)26/h1-2,5-12,18-19H,3-4H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
ZOXFXPZJXICCBF-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)C(=O)O |
Kanonische SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)C(=O)O |
Löslichkeit |
54.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Bromophenyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B340877.png)

![1-{4-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}-1-propanone](/img/structure/B340879.png)





